{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine

Drug Design Fragment-Based Screening ADME Optimization

Fragment-based screening campaigns often stall when critical aminomethylpyrazole building blocks with optimal lipophilicity are unavailable, risking SAR inconsistency and false negatives in hydrophobic kinase pockets. This compound eliminates that bottleneck. Its hydrochloride salt ensures ≥1 mM solubility in DMSO/aqueous buffer for reliable high-concentration screening. The propylamine chain provides a ΔclogP ≈ +1.0 advantage over methyl analogs, enabling productive van der Waals contacts with hydrophobic hinge residues and boosting hit rates in fragment screens. For agrochemical discovery, the three-carbon linker delivers SDH inhibitor candidates with 50-80% growth inhibition against Fusarium oxysporum and Botrytis cinerea. For procurement managers, it offers threefold diversification potential-amine capping, C-4 halogenation, and N-alkylation-supporting three-cycle DNA-encoded library construction, maximizing the value of every purchased gram.

Molecular Formula C8H14ClF2N3
Molecular Weight 225.67 g/mol
Cat. No. B12221826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine
Molecular FormulaC8H14ClF2N3
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESCCCNCC1=CC=NN1C(F)F.Cl
InChIInChI=1S/C8H13F2N3.ClH/c1-2-4-11-6-7-3-5-12-13(7)8(9)10;/h3,5,8,11H,2,4,6H2,1H3;1H
InChIKeyYMZVYBYHYUSTNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: {[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine for Research and Development


The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine (CAS 1856078-65-3) is a versatile aminomethylpyrazole building block characterized by a 1-difluoromethylated pyrazole core tethered to a propylamine side chain, most commonly supplied as the hydrochloride salt (C₈H₁₄ClF₂N₃, MW 225.67 g/mol) . Its structural features offer distinct physicochemical advantages: the difluoromethyl (CHF₂) group acts as a metabolically stable, lipophilic bioisostere for hydroxyl, thiol, or amine moieties, while the primary amine provides a reactive handle for amide coupling, reductive amination, or urea formation [1]. This dual functionality positions it as a key intermediate for the synthesis of kinase inhibitors, agrochemical actives, and Smoothened receptor modulators.

Why Generic Substitution Fails: Critical Differentiators of the Propylamine Chain in {[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine


Closely related aminomethylpyrazoles—such as the unsubstituted methanamine (CAS 1378718-11-6) or the N-methyl analog (CAS 1855891-00-7)—share the same difluoromethylpyrazole scaffold but differ critically in the length and basicity of the pendent amine . These seemingly minor variations profoundly affect molecular properties: the propylamine chain in the target compound introduces a 2–3 unit increase in calculated logP and a pKa shift of approximately 0.5 units compared to its methylamine counterparts, directly impacting passive membrane permeability, solubility, and the geometry of key ligand–receptor interactions [1]. Generic substitution therefore risks selecting an analog with suboptimal lipophilicity for hydrophobic pocket occupancy or unintended protonation states at physiological pH, which can derail structure-activity relationships (SAR) and lead to false-negative screening results.

Quantitative Evidence Guide: {[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine vs. Closest Analogs


Enhanced Lipophilicity (clogP) Driven by Propylamine Chain Length

The propylamine chain of the target compound provides a significant lipophilicity increase over the methylamine analog. The calculated partition coefficient (clogP) for the neutral form of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propan-1-amine is approximately 1.0 log unit higher than that of the N-methyl analog, reflecting the greater hydrophobic surface area of the propyl group [1]. This difference is critical for optimizing binding to hydrophobic sub-pockets and improving membrane permeability in cell-based assays.

Drug Design Fragment-Based Screening ADME Optimization

Modulated Amine Basicity (pKa) for Optimized Salt Form Selection

The propylamine chain in the target compound exhibits a slightly higher pKa (estimated 10.4–10.8) compared to the methylamine analog (estimated 9.8–10.2), due to the electron-donating inductive effect of the extended alkyl chain [1]. This shift influences protonation state at physiological pH and facilitates hydrochloride salt formation, which is the standard commercial form as confirmed by vendor datasheets (purity ≥98%) .

Salt Screening Pre-formulation Crystallization

Superior Scaffold Diversity: Compatible with Multi-Vector Elaboration

Unlike simpler 5-membered heterocyclic amines, the 1,5-disubstitution pattern of the target compound allows divergent functionalization at three vectors: the primary amine, the pyrazole C-4 position (via electrophilic substitution), and potential N-alkylation of the pyrazole ring. This contrasts with 1-(difluoromethyl)-1H-pyrazol-4-amine analogs, where the amine is directly attached to the ring and offers only a single substitution vector [1]. Review of the patent literature demonstrates that the difluoromethyl-pyrazole-methylene-amine motif is a recurrent scaffold in Smoothened antagonists, providing a validated starting point for lead optimization [2].

Medicinal Chemistry Library Synthesis Lead Optimization

High-Impact Application Scenarios: Where {[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine Proves Superior to Analogs


Fragment-Based Drug Discovery Targeting Hydrophobic Kinase Hinge Regions

The enhanced lipophilicity (ΔclogP ≈ +1.0 vs. methyl analog) makes this compound the preferred fragment for screening against kinases with hydrophobic hinge residues. The propylamine chain can make productive van der Waals contacts that shorter amines cannot, increasing hit rates in fragment screens where high-concentration solubility (≥1 mM in DMSO/aqueous buffer) is maintained by the hydrochloride salt form [1].

Agrochemical Lead Development: Fungicidal SDH Inhibitor Precursors

Based on recent SAR studies of difluoromethylpyrazole carboxamides, the propylamine side chain provides an optimal spacer for generating succinate dehydrogenase (SDH) inhibitor candidates. The three-carbon linker positions the terminal amine for amide coupling to carboxylic acid pharmacophores, resulting in final compounds with growth inhibition rates of 50-80% against Fusarium oxysporum and Botrytis cinerea, as demonstrated for structurally related derivatives [1].

Smoothened (Smo) Receptor Antagonist Optimization

In the development of topical hair-inhibiting agents, the 1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine scaffold has been validated as a privileged substructure for potent Smo antagonism. The propylamine variant offers an optimal balance of permeability and solubility, avoiding the excessive lipophilicity of butylamine analogs while surpassing the low cell penetration of methylamine congeners. This intermediate can be rapidly elaborated to final antagonists with nanomolar Smo binding affinity (IC₅₀ < 100 nM for optimized leads) [1].

Parallel Synthesis of DNA-Encoded Libraries (DELs) with Enhanced Diversity

The threefold diversification potential of this scaffold—amine capping, pyrazole C-4 halogenation, and N-alkylation—uniquely enables the construction of three-cycle DNA-encoded libraries. This compares favorably to simpler bifunctional pyrazole amine building blocks, which limit library designs to two cycles, reducing both the topological diversity and the total number of compounds that can be generated and screened against challenging targets.

Technical Documentation Hub

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